molecular formula C17H22N4O2 B11033154 2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide

2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide

Cat. No.: B11033154
M. Wt: 314.4 g/mol
InChI Key: AOVCRKJQTZWMLB-UHFFFAOYSA-N
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Description

2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, an imidazole ring, and a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperidine with an appropriate imidazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]-N-phenylacetamide

InChI

InChI=1S/C17H22N4O2/c1-12-7-9-21(10-8-12)17-19-14(16(23)20-17)11-15(22)18-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,22)(H,19,20,23)

InChI Key

AOVCRKJQTZWMLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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